Product packaging for 4,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol(Cat. No.:CAS No. 1686-28-8)

4,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol

Cat. No.: B154497
CAS No.: 1686-28-8
M. Wt: 154.25 g/mol
InChI Key: PTRMHRHSDMENOG-UHFFFAOYSA-N
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Description

4,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol, widely known as borneol or bornyl alcohol, is an organic compound and a bicyclic monoterpenoid of significant interest in chemical research . It is recognized for its camphor-like odor and exists as a colorless oil or solid, with its properties being stereochemistry-dependent . Researchers utilize this compound as a key starting material or intermediate in synthetic chemistry, for instance, in the catalytic oxidation of α-pinene . Its structure serves as a valuable scaffold for synthesizing more complex molecules and for studying chemical transformations specific to the bicyclo[2.2.1]heptane framework. The compound is characterized by its specific spectroscopic data, including 1H NMR and 13C NMR, which aid researchers in identification and purity assessment . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O B154497 4,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol CAS No. 1686-28-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-9(2)7-4-5-10(9,3)6-8(7)11/h7-8,11H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRMHRHSDMENOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(CC2O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20937506
Record name 4,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
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Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22336-76-1, 1686-28-8
Record name 4,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22336-76-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo(2.2.1)heptan-2-ol, 4,7,7-trimethyl-, endo-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
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Advanced Synthetic Methodologies for 4,7,7 Trimethylbicyclo 2.2.1 Heptan 2 Ol and Its Analogs

Synthesis from Renewable Natural Precursors (e.g., Camphor (B46023), α-Pinene)

The synthesis of 4,7,7-trimethylbicyclo[2.2.1]heptan-2-ol often begins with readily available and renewable natural terpenes, primarily camphor and α-pinene. researchgate.net (+)-Camphor, for instance, can be isolated from various natural sources, while racemic camphor is accessible from α-pinene, a major constituent of turpentine. researchgate.net The synthetic route from α-pinene typically involves isomerization to camphene, followed by esterification and subsequent hydrolysis and oxidation to yield racemic camphor. researchgate.netmdpi.com This racemic camphor then serves as a key precursor for reduction to the target alcohol.

Palladium-Catalyzed Transformations in Bicyclo[2.2.1]heptan-2-ol Synthesis

Palladium catalysis offers a direct route to functionalized bicyclo[2.2.1]heptane systems from natural precursors. A notable example is the synthesis of this compound directly from α-pinene. This transformation can be achieved using a catalytic system composed of Palladium(II) acetylacetonate (B107027) (Pd(acac)₂) and Copper(II) chloride (CuCl₂) in 1,2-dimethoxyethane (B42094) (DME) under an oxygen atmosphere. researchgate.net The reaction is stirred at an elevated temperature (80°C) for several hours, and upon completion, the product is isolated and purified by flash chromatography. researchgate.net This method represents an efficient way to convert a renewable feedstock directly into a valuable bicyclic alcohol. researchgate.net

Substrate-Controlled Diastereoselective Alkylation Strategies

The inherent stereochemistry of camphor and its derivatives provides an excellent platform for substrate-controlled diastereoselective reactions. In the synthesis of chiral camphor-based ligands, a key step often involves the diastereoselective alkylation of a camphor-derived precursor. For instance, the synthesis of specific amino diols starts with (+)-camphor, which is first converted to camphorquinone (B77051) and then to a 3,3-dimethoxy ketal. orgsyn.org This ketal undergoes a highly diastereoselective nucleophilic addition with a lithiated picoline, where the bulky bicyclic framework of the substrate directs the incoming nucleophile to a specific face, resulting in a single diastereomer of the amino alcohol product. orgsyn.org This strategy highlights how the rigid structure of the starting material can effectively control the stereochemical outcome of subsequent transformations.

Hydrogenation and Reduction Pathways

The most common pathway to this compound from camphor is through reduction of the ketone functionality. This reduction is highly stereoselective due to the steric hindrance imposed by the bicyclic ring system. The use of reducing agents like sodium borohydride (B1222165) (NaBH₄) in a solvent such as methanol (B129727) preferentially yields isoborneol (B83184), the exo-alcohol. orgsyn.org The hydride attacks the carbonyl carbon from the less sterically hindered endo face, avoiding the gem-dimethyl bridge on the exo face. orgsyn.org This results in the formation of the hydroxyl group on the exo side.

The diastereomeric ratio of the products is highly dependent on the reaction conditions and the specific reducing agent used. While NaBH₄ gives a high selectivity for isoborneol, other hydrides might alter this ratio. In addition to carbonyl reduction, catalytic hydrogenation is employed to saturate any double bonds within the bicyclic framework or in its side chains, often using catalysts like palladium on charcoal (Pd/C) under a hydrogen atmosphere.

Diastereoselective Reduction of Camphor
Reducing AgentSolventMajor ProductStereoselectivity Rationale
Sodium Borohydride (NaBH₄)MethanolIsoborneol (exo-alcohol)Hydride attack from the less hindered endo face.
Lithium Aluminum Hydride (LiAlH₄)Diethyl EtherIsoborneol (exo-alcohol)Similar to NaBH₄, attack is from the endo face.

Enantioselective Synthesis of Specific this compound Stereoisomers

Accessing specific enantiomers of this compound is crucial for applications in asymmetric synthesis, where they serve as chiral auxiliaries or ligands. Methodologies have been developed that employ chiral catalysts or enzymes to achieve high enantiomeric purity.

Chiral Ligand-Mediated Asymmetric Synthesis

Asymmetric synthesis can be achieved using chiral ligands that coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of the reaction. Interestingly, derivatives of the bicyclo[2.2.1]heptane skeleton are themselves used to create powerful chiral diene ligands for rhodium-catalyzed asymmetric transformations. nih.govsigmaaldrich.com Furthermore, amino alcohol derivatives of camphor, such as (1R,2R,3S,4S)-3-[(1-methylpyrrol-2-yl)methylamino]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol, have been developed as chiral ligands. psu.edu These ligands can be used to prepare chiral cuprate (B13416276) reagents for enantioselective conjugate additions, demonstrating how the stereochemistry of the camphor backbone can be transferred to new products. psu.edu For example, an oxazaborolidine catalyst generated in situ from (1R,2S,3R,4S)-(+)-3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol can mediate the asymmetric reduction of ketones. thieme-connect.com

Chemoenzymatic Approaches to Enantiopure Bicyclo[2.2.1]heptan-2-ols

Chemoenzymatic methods, which combine chemical synthesis with biological catalysis, provide a powerful and sustainable route to enantiopure compounds. A highly effective strategy for obtaining enantiopure isoborneol is the enzymatic kinetic resolution of racemic isobornyl esters. researchgate.net This process can be integrated into the industrial synthesis of camphor from α-pinene. researchgate.net In this approach, a racemic mixture of isobornyl acetate (B1210297) or butyrate (B1204436) is subjected to hydrolysis catalyzed by an esterase. The enzyme selectively hydrolyzes one enantiomer of the ester, leaving the other unreacted.

For example, esterases from Burkholderia gladioli have shown excellent enantioselectivity in the kinetic resolution of rac-isobornyl butyrate, yielding (+)-isoborneol with high optical purity (>98% ee). researchgate.net Similarly, lipases are also widely used. Lipase-catalyzed transesterification or hydrolysis has been successfully applied to resolve racemic bicyclo[2.2.1]heptane derivatives, providing access to both enantiomers of the alcohol and the corresponding ester in high enantiomeric excess. researchgate.net

Enzymatic Kinetic Resolution of Isobornyl Esters
Enzyme SourceSubstrateProductEnantiomeric Excess (ee)
Burkholderia gladioli (EstB)rac-isobornyl butyrate(+)-Isoborneol>98%
Porcine Liver Esteraserac-isobornyl acetate(+)-IsoborneolModerate
Lipase (e.g., from Candida rugosa)rac-bicyclo[2.2.1]heptane estersEnantiopure alcohols/estersHigh

Strategies for the Derivatization of the Bicyclo[2.2.1]heptan-2-ol Core

The rigid bicyclo[2.2.1]heptane framework, particularly when functionalized with a hydroxyl group at the C-2 position, serves as a versatile scaffold for the synthesis of a wide array of chemical analogs. The derivatization of the this compound core, and related structures, primarily involves reactions of the hydroxyl group, leading to the formation of esters and ethers, or its oxidation to a ketone. These modifications are crucial for altering the molecule's physical, chemical, and biological properties, enabling its use in diverse applications from materials science to pharmaceuticals.

Esterification and Transesterification

Esterification is a fundamental strategy for modifying the bicyclo[2.2.1]heptan-2-ol core. This reaction involves the condensation of the hydroxyl group with a carboxylic acid, acid anhydride, or acyl chloride to form an ester linkage. This derivatization is widely employed to create compounds with altered lipophilicity and to introduce specific functional moieties.

Key research findings in this area include:

The synthesis of acetate derivatives, such as borneol acetate, is commonly achieved by reacting the parent alcohol with acetic anhydride, often in the presence of a basic catalyst like pyridine. ontosight.ai

A variety of other esters have been synthesized, including propanoates and formates, by reacting the alcohol with the corresponding acid or its derivative. nih.govnih.gov

For analytical purposes, such as confirming stereochemistry via X-ray crystallography, derivatives like 4-nitrobenzoates are prepared. This is typically accomplished by reacting the alcohol with 4-nitrobenzoyl chloride in the presence of a base like triethylamine (B128534) and a catalyst such as N,N-dimethyl-4-aminopyridine.

Enzymatic reactions offer a stereoselective approach to derivatization. For instance, lipase-catalyzed transesterification of racemic endo-bicyclo-[2.2.1]-heptane-2-ol with esters like 2,2,2-trichloroethylbutyrate can be used for the kinetic resolution of enantiomers. google.com

Derivative TypeStarting AlcoholReagent(s)Product
Acetate EsterBorneolAcetic anhydride, PyridineBorneol acetate
Propanoate Ester1,3,3-Trimethylbicyclo[2.2.1]heptan-2-olPropanoic acid/derivative1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl propanoate
Formate Ester(1R-endo)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-olFormic acid/derivative(1R-endo)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl formate
4-Nitrobenzoate Ester1,3-endo-4-Trimethylbicyclo[2.2.1]heptan-2-ol4-Nitrobenzoyl chloride, Triethylamine, DMAP1,3-endo-4-Trimethylbicyclo[2.2.1]heptan-2-yl 4-nitrobenzoate

Etherification

The conversion of the hydroxyl group to an ether is another significant derivatization pathway. Etherification can enhance the chemical stability of the molecule compared to the corresponding ester and is a key step in the synthesis of certain biologically active compounds. The Mitsunobu reaction is a notable method for achieving this transformation, particularly for forming aryl ethers. In a specific application, (2S)-endo-bicyclo-[2.2.1]-heptane-2-ol was reacted with 3-hydroxy-4-methoxybenzaldehyde using triphenylphosphine (B44618) and a dialkyl azodicarboxylate to synthesize a key intermediate, demonstrating the utility of this method for creating complex ether linkages. google.com

Reaction TypeStarting AlcoholReagentsProduct Class
Mitsunobu Reaction(2S)-endo-Bicyclo-[2.2.1]-heptane-2-ol3-Hydroxy-4-methoxybenzaldehyde, Triphenylphosphine, DiethyldicarboxylateAryl Ether

Oxidation and Other Modifications

The secondary alcohol functionality of the bicyclo[2.2.1]heptan-2-ol core can be readily oxidized to the corresponding ketone. This transformation is a pivotal step in many synthetic sequences, as the resulting ketone (e.g., camphor from borneol) is a versatile intermediate for further modifications of the bicyclic skeleton. Standard oxidizing agents are effective for this purpose.

Other, more specialized derivatizations have also been explored:

Ozonization : Low-temperature ozonization of exo-bicyclo[2.2.1]heptan-2-ol has been shown to produce a hydrotrioxide derivative, a reactive species with unique chemical properties. researchgate.net

Derivatization of the Carbon Skeleton : While the primary focus is often on the hydroxyl group, modifications to the bicyclic framework itself provide access to a broader range of analogs. For example, chiral amino alcohols have been synthesized from (+)-camphor, which can then act as ligands in asymmetric synthesis. These syntheses involve substrate-controlled alkylation and hydrogenation reactions on the ketone precursor before or after the modification of the oxygen-containing functional group.

These diverse strategies for derivatization underscore the importance of the bicyclo[2.2.1]heptan-2-ol core as a foundational structure in synthetic organic chemistry, enabling the systematic development of new molecules with tailored properties.

Stereochemical Investigations and Isomeric Analysis of 4,7,7 Trimethylbicyclo 2.2.1 Heptan 2 Ol

Exo- and Endo- Stereoisomerism and Conformational Preferences

The primary source of isomerism in 4,7,7-trimethylbicyclo[2.2.1]heptan-2-ol stems from the orientation of the hydroxyl (-OH) group on the bicyclo[2.2.1]heptane skeleton. This leads to two key diastereomers: borneol and isoborneol (B83184). libretexts.org

Borneol is the endo isomer, where the hydroxyl group is oriented towards the interior of the bicyclic ring system, specifically pointing toward the six-membered ring containing the gem-dimethyl group. pediaa.comlibretexts.org

Isoborneol is the exo isomer, where the hydroxyl group is oriented toward the exterior of the ring system, away from the aforementioned six-membered ring. pediaa.comatamankimya.com

These diastereomers are not interconvertible under normal conditions due to the rigid nature of the bicyclic system. libretexts.org

Further conformational flexibility arises from the rotation of the hydrogen atom of the hydroxyl group. aip.org Detailed spectroscopic studies and computational modeling have shown that both borneol and isoborneol can exist as three distinct stable rotamers (rotational conformers). aip.orgresearchgate.net These rotamers are characterized by the dihedral angle of the C3–C2–O–H bond and have relatively small energy differences between them. aip.org In gas-phase experiments using supersonic expansion, only the lowest energy conformer for each monomer is typically observed. nih.gov However, higher-energy rotamers have been identified when the molecules form complexes with solvents like dimethyl sulfoxide (B87167) (DMSO), highlighting the influence of intermolecular interactions on conformational preference. nih.govresearchgate.net

Table 1: Stable Rotamers of Borneol and Isoborneol aip.org
IsomerRotamer LabelApproximate C3–C2–O–H Dihedral AngleRelative Gibbs Energy (kJ/mol) at 373 K
Borneol (endo)B1~180°0.00
B2~70°0.59
B3~-50°1.11
Isoborneol (exo)I1~-175°0.00
I2~-70°0.50
I3~60°1.34

Elucidation of Absolute and Relative Configurations

Determining the precise three-dimensional structure, including the relative and absolute configurations of the chiral centers, is fundamental to understanding the properties of this compound isomers. Various analytical techniques are employed for this purpose.

The relative configuration (exo vs. endo) is commonly elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net Proton NMR (¹H NMR) is particularly powerful, as the coupling constants (J-values) between protons on adjacent carbon atoms are highly dependent on the dihedral angle between them, which differs significantly for the exo and endo isomers. researchgate.net Carbon-13 NMR (¹³C NMR) spectra also provide distinct chemical shifts for the carbon atoms in each isomer, serving as a valuable fingerprint for structural confirmation. researchgate.netscirp.org

X-ray crystallography provides the most definitive method for determining the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of a single crystal of a pure enantiomer or a derivative, the precise spatial arrangement of every atom can be mapped, allowing for the unambiguous assignment of R/S configurations to each stereocenter. researchgate.net For instance, the analysis of a selenonium bromide derivative of a camphor-related alcohol confirmed the absolute configuration of its four chiral carbon atoms. researchgate.net

Table 2: Spectroscopic Data for a this compound Isomer researchgate.net
NucleusTechniqueKey Observational Data
¹HNMRδ 4.16 (1H, ddd; J2ax, 3ax 10.8, J2ax, 1eq 4.2, J2ax, 3eq 2.4 Hz, 2-CH)
¹³CNMRδ 68.01 (CH, C-2); 50.83 (quat, C-4); 47.86 (quat, C-7); 44.92 (CH, C-1)

Diastereoselective Induction and Control in Reactions

The inherent chirality and rigid structure of the bicyclo[2.2.1]heptane framework make its derivatives excellent substrates for studying diastereoselective reactions. The stereochemistry of the starting material can strongly influence the stereochemical outcome of a reaction.

A classic example is the reduction of camphor (B46023) (1,7,7-trimethylbicyclo[2.2.1]heptan-2-one) to produce this compound. quora.com The attack of a hydride reducing agent, such as sodium borohydride (B1222165) (NaBH₄), on the carbonyl group of camphor is subject to significant steric hindrance. quora.com The "top" face of the carbonyl is shielded by the gem-dimethyl bridge. Consequently, the hydride preferentially attacks from the less hindered "bottom" or endo face. quora.com This controlled approach forces the resulting hydroxyl group into the exo position, making isoborneol the major product. quora.commagritek.com This reaction is a staple in undergraduate organic chemistry laboratories to demonstrate the principles of stereoselectivity. magritek.com While isoborneol is the kinetically favored product, a smaller amount of the thermodynamically more stable endo isomer, borneol, is also formed. magritek.com

Table 3: Diastereoselectivity in the Reduction of Camphor magritek.com
ReactantReagentMajor Product (exo)Minor Product (endo)Typical Product Ratio (exo:endo)
CamphorSodium Borohydride (NaBH₄) in Methanol (B129727)IsoborneolBorneol~75:25

The predictable stereochemical control offered by this bicyclic system has also led to the use of its derivatives as chiral auxiliaries in asymmetric synthesis, guiding the formation of new stereocenters in other molecules. atamankimya.comresearchgate.net

Chiral Resolution and Enantiomeric Enrichment Techniques

Since this compound possesses chiral centers, it exists as pairs of enantiomers (e.g., (+)-borneol and (-)-borneol). nih.gov The separation of these enantiomers, known as chiral resolution, is crucial for applications where a single enantiomer is required.

One common method involves derivatization with a chiral resolving agent. The reaction of a racemic mixture of the alcohol with an enantiomerically pure reagent, such as (1S)-(-)-camphanic chloride or (R)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), produces a mixture of diastereomeric esters. nih.govelsevierpure.com These diastereomers have different physical properties and can be separated using standard chromatographic techniques like gas chromatography (GC). elsevierpure.com After separation, the original alcohol enantiomers can be recovered by hydrolysis of the esters.

Direct separation of enantiomers without derivatization can be achieved using chiral chromatography. atamanchemicals.com High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for this purpose. For example, a cellulose (B213188) tris(3,5-dimethylphenylcarbamate)-coated CSP has shown excellent performance in separating the enantiomers of isoborneol. atamanchemicals.com The efficiency of the separation can be optimized by adjusting parameters such as the mobile phase composition (e.g., the concentration of an alcohol modifier like ethanol) and the column temperature. atamanchemicals.com Lower temperatures and lower ethanol (B145695) content in the mobile phase were found to be favorable for the resolution of isoborneol enantiomers on this type of column. atamanchemicals.com

Table 4: Techniques for Chiral Resolution of this compound Isomers
MethodTechniqueChiral Selector / ReagentPrinciple
Indirect (Derivatization)Gas Chromatography (GC)(1S)-(-)-Camphanic chloride; (R)-(+)-MTPA-Cl nih.govelsevierpure.comRacemic alcohol is converted to a mixture of diastereomeric esters, which are separable by standard chromatography.
DirectChiral High-Performance Liquid Chromatography (HPLC)Cellulose tris(3,5-dimethylphenylcarbamate) atamanchemicals.comEnantiomers interact differently with the chiral stationary phase, leading to different retention times and separation.

Mechanistic Studies of Chemical Transformations Involving 4,7,7 Trimethylbicyclo 2.2.1 Heptan 2 Ol

Skeletal Rearrangements of Bicyclo[2.2.1]heptan-2-ol Derivatives

The bicyclo[2.2.1]heptane system is notoriously susceptible to skeletal rearrangements, particularly under acidic conditions that promote the formation of carbocation intermediates. These rearrangements are driven by the release of ring strain and the formation of more stable carbocations.

The Ritter reaction transforms alcohols or alkenes into N-alkyl amides using a nitrile in the presence of a strong acid. wikipedia.org The mechanism begins with the formation of a stable carbenium ion from the alcohol. organic-chemistry.orgmissouri.edu This electrophilic ion is then attacked by the nucleophilic nitrogen of the nitrile, forming a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the final amide product. wikipedia.orgorganic-chemistry.org

In the context of 4,7,7-trimethylbicyclo[2.2.1]heptan-2-ol derivatives, the reaction is often accompanied by significant skeletal rearrangements. For instance, the Ritter reaction of endo-2-ethynyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol with acetonitrile (B52724) and sulfuric acid does not yield a simple amide. Instead, it triggers a series of rearrangements to produce exo-2-acetylamino-4-ethynyl-1,7,7-trimethylbicyclo[2.2.1]heptane as the major product. researchgate.net This transformation underscores the complex carbocationic cascades that can occur within this bicyclic system.

A similar study on 2-(phenylethynyl)isoborneol under Ritter conditions resulted in a mixture of rearranged products, identified as N-(4-phenylethynyl- and 4-benzoylmethyl-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)acetamides. researchgate.net

Table 1: Products of Ritter Reactions with this compound Derivatives

Reactant Conditions Major Products Citation
endo-2-Ethynyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol Acetonitrile, H₂SO₄ exo-2-Acetylamino-4-ethynyl-1,7,7-trimethylbicyclo[2.2.1]heptane researchgate.net

The Meyer-Schuster and Rupe rearrangements are acid-catalyzed isomerizations of propargyl alcohols. The Meyer-Schuster rearrangement converts secondary and tertiary propargyl alcohols into α,β-unsaturated ketones or aldehydes. synarchive.comwikipedia.org The mechanism involves protonation of the hydroxyl group, followed by a 1,3-hydroxyl shift and tautomerization to form the final product. wikipedia.org The Rupe rearrangement, which often competes in the case of tertiary alcohols, yields α,β-unsaturated methyl ketones through a different pathway involving an enyne intermediate. wikipedia.org

Investigations into derivatives of this compound have provided specific insights into these mechanisms. The reaction of 2-(phenylethynyl)isoborneol with formic acid predominantly follows the Meyer-Schuster pathway, yielding 2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)-1-phenylethanone. researchgate.net Similarly, 2-ethynylisoborneol undergoes a Meyer-Schuster rearrangement under Kucherov reaction conditions (hydration catalyzed by mercury salts) to form (2-bornylidene)acetaldehyde. researchgate.net These outcomes suggest a preference for the Meyer-Schuster pathway over the Rupe rearrangement for these specific tertiary propargyl alcohols.

Table 2: Meyer-Schuster Rearrangement in Isoborneol (B83184) Derivatives

Reactant Conditions Major Product Citation
2-(Phenylethynyl)isoborneol Formic acid 2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)-1-phenylethanone researchgate.net

Mechanisms of Palladium-Catalyzed Reactions

Palladium-catalyzed reactions are fundamental in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The general mechanism for cross-coupling reactions, such as the Suzuki or Negishi reactions, involves a catalytic cycle. nobelprize.org This cycle typically includes three key steps: oxidative addition of an organohalide to a Pd(0) complex to form a Pd(II) intermediate, transmetallation where an organometallic reagent transfers its organic group to the palladium, and reductive elimination where the two organic groups couple and are released, regenerating the Pd(0) catalyst. nobelprize.orglibretexts.org

For allylic functionalization reactions involving derivatives of this compound, a proposed mechanism involves the attack of an external nucleophile on a bis(π-allyl–π-olefin) palladium complex. researchgate.net This mechanism was suggested to explain the formation of trans isomers as the major products during acetoxylation reactions. The judicious choice of ligands and reoxidants can direct the reaction toward forming products with either exocyclic or endocyclic double bonds. researchgate.net

Nucleophilic Addition and Substitution Mechanisms

The stereochemistry of the bicyclo[2.2.1]heptane skeleton heavily influences the pathways of nucleophilic addition and substitution reactions. The concave endo face is sterically hindered, causing nucleophilic attacks on carbonyl groups and carbocations to occur preferentially from the more accessible convex exo face.

A clear example is the nucleophilic addition of methyllithium (B1224462) to 3,3-dimethylbicyclo[2.2.1]heptan-2-one (a derivative of camphor). The reaction proceeds with high diastereoselectivity, with the methyl group adding to the carbonyl from the exo face to produce the corresponding tertiary alcohol. core.ac.uk

Nucleophilic substitution reactions at the C2 position also demonstrate this stereochemical control. The conversion of 2-exo-,3,3-trimethylbicyclo[2.2.1]heptan-2-ol to the corresponding azide (B81097) via treatment with sodium azide and sulfuric acid proceeds through an SN1 mechanism. core.ac.uk The intermediate tertiary carbocation is captured by the azide anion, which adds selectively from the exo face to yield the tertiary azide product. core.ac.uk

Oxidation and Reduction Reaction Pathways

The interconversion between alcohols and carbonyl compounds represents a fundamental oxidation-reduction scheme. Oxidation of an alcohol involves increasing the number of carbon-oxygen bonds, while reduction of a carbonyl does the opposite, typically by adding hydrogen across the double bond. utdallas.edu

In the this compound system, this is exemplified by the oxidation of borneol (the endo isomer) to camphor (B46023) using an oxidizing agent like sodium hypochlorite. utdallas.edu This reaction converts the secondary alcohol to a ketone. The subsequent reduction of camphor provides a pathway back to an alcohol. Using a reducing agent such as sodium borohydride (B1222165), camphor is reduced to isoborneol (the exo isomer), which is a stereoisomer of the original borneol. This demonstrates the stereochemical implications of the reduction pathway, where hydride delivery typically occurs from the less hindered endo face to yield the exo alcohol. utdallas.edu

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Borneol
Isoborneol
Camphor
endo-2-Ethynyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
Acetonitrile
Sulfuric acid
exo-2-Acetylamino-4-ethynyl-1,7,7-trimethylbicyclo[2.2.1]heptane
2-(Phenylethynyl)isoborneol
N-(4-phenylethynyl-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)acetamide
N-(4-benzoylmethyl-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)acetamide
Formic acid
2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)-1-phenylethanone
2-Ethynylisoborneol
(2-Bornylidene)acetaldehyde
Methyllithium
3,3-Dimethylbicyclo[2.2.1]heptan-2-one
Sodium azide
2-exo-,3,3-Trimethylbicyclo[2.2.1]heptan-2-ol
Sodium hypochlorite

Advanced Spectroscopic and Diffraction Characterization of 4,7,7 Trimethylbicyclo 2.2.1 Heptan 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. For isoborneol (B83184), a combination of one-dimensional and two-dimensional NMR experiments provides a complete assignment of all proton and carbon signals, confirming its rigid bicyclic framework.

The complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of isoborneol can be challenging due to signal overlap. foodb.ca However, detailed studies, often employing various deuterated solvents, have provided definitive chemical shift values. chemicalbook.comiucr.org The assignments are crucial for confirming the exo configuration of the hydroxyl group, which distinguishes isoborneol from its endo diastereomer, borneol. wikipedia.org

In a typical solvent like deuterated chloroform (CDCl₃), the proton spectrum exhibits characteristic signals for the three methyl groups, the protons on the bicyclic skeleton, and the proton attached to the carbon bearing the hydroxyl group (H-2). stenutz.eu The carbon spectrum correspondingly shows ten distinct signals, including three methyl carbons, five methylene (B1212753)/methine carbons within the ring structure, and the carbon atom bonded to the hydroxyl group (C-2). stenutz.eunist.gov

Table 1: ¹H and ¹³C NMR Chemical Shifts for Isoborneol in CDCl₃ Data sourced from a comprehensive NMR study and assignments. iucr.orgstenutz.eu

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
11.6347.9
23.6177.8
3-exo1.6642.9
3-endo1.0242.9
41.7149.0
5-exo1.7327.0
5-endo1.4927.0
6-exo1.7738.6
6-endo1.7738.6
7-46.1
8 (C7-CH₃)0.9820.2
9 (C7-CH₃)0.8218.9
10 (C1-CH₃)0.9011.8

Note: The numbering scheme used is standard for the bornane skeleton.

To resolve ambiguities and definitively assign the signals listed above, a variety of 2D NMR experiments are employed. bmrb.io

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. uq.edu.aunih.gov For isoborneol, COSY spectra are used to trace the connectivity between adjacent protons in the bicyclic system, for instance, confirming the relationship between the H-2 proton and its neighbors on C-1 and C-3. iucr.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). uq.edu.aunih.gov This technique is essential for assigning carbon signals by linking them to their already-assigned proton counterparts. For example, the proton signal at 3.61 ppm shows a cross-peak to the carbon signal at 77.8 ppm, unequivocally assigning them to H-2 and C-2, respectively. stenutz.euiucr.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, rather than through bonds. nih.gov This is particularly powerful for stereochemical assignments. In isoborneol, a NOESY experiment would show a correlation between the exo-H-2 proton and nearby protons on the same face of the molecule, helping to confirm its spatial orientation relative to the endo position in borneol.

Mass Spectrometry for Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, revealing its molecular weight and structural features. In electron ionization (EI) mass spectrometry, isoborneol undergoes characteristic fragmentation.

The mass spectrum of isoborneol shows a molecular ion (M⁺) peak at m/z 154, corresponding to its molecular weight (C₁₀H₁₈O). nist.gov The molecular ion peak is often of low intensity due to the facile fragmentation of alcohols. nih.gov The fragmentation pattern is dominated by ions resulting from the loss of water (M-18), the loss of a methyl group (M-15), and subsequent cleavages of the bicyclic ring.

Table 2: Major Fragments in the Electron Ionization Mass Spectrum of Isoborneol Data sourced from the NIST Mass Spectrometry Data Center. nist.gov

m/zProposed Fragment IdentityRelative Intensity
154[C₁₀H₁₈O]⁺ (Molecular Ion)Low
139[M - CH₃]⁺Moderate
136[M - H₂O]⁺Moderate
121[M - H₂O - CH₃]⁺Strong
110[C₈H₁₄]⁺Strong
95[C₇H₇]⁺ (Base Peak)100%
81[C₆H₉]⁺Strong

The base peak at m/z 95 is a common feature in the mass spectra of camphor (B46023) and related bicyclic monoterpenoids.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of isoborneol clearly indicates the presence of an alcohol functional group and a saturated hydrocarbon structure. nist.gov

The most prominent feature is a strong, broad absorption band in the region of 3200-3400 cm⁻¹, which is characteristic of the O-H stretching vibration of an intermolecularly hydrogen-bonded alcohol. The spectrum also displays strong, sharp peaks between 2850 and 3000 cm⁻¹, corresponding to C-H stretching vibrations of the methyl and methylene groups in the saturated bicyclic ring. iucr.org A distinct C-O stretching vibration is also observed around 1050-1100 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for Isoborneol Data sourced from the NIST Chemistry WebBook and spectroscopic interpretation guides. nist.gov

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3350 (broad, strong)O-H stretchAlcohol
2950-2870 (strong)C-H stretchAlkane (CH, CH₂, CH₃)
~1450, ~1370 (medium)C-H bendAlkane (CH₂, CH₃)
~1060 (strong)C-O stretchSecondary Alcohol

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal, providing accurate bond lengths, bond angles, and the absolute configuration of chiral centers.

While a crystal structure for the parent 4,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol was not found in the searched literature, analysis of closely related derivatives illustrates the power of the technique. For example, the crystal structure of (1R,2R,3R,3'R,4R)-3-[(2-Furyl)hydroxymethyl]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol, a camphor-based diol, has been determined. The study revealed that this derivative crystallizes in the monoclinic space group P2₁, with unit cell parameters a = 7.581 Å, b = 8.663 Å, and c = 11.475 Å. The analysis detailed an extensive network of intermolecular and intramolecular hydrogen bonds, which dictate the packing of the molecules in the crystal lattice.

A similar single-crystal X-ray diffraction study on an enantiomerically pure crystal of isoborneol would unambiguously confirm the exo position of the hydroxyl group and determine its absolute configuration (e.g., (1R,2R,4R)) by analyzing the anomalous dispersion of the X-rays, typically quantified by the Flack parameter.

Rotational Spectroscopy for Gas-Phase Structural Parameters

Rotational spectroscopy, often performed using microwave radiation, provides highly precise information about the structure of a molecule in the gas phase, free from intermolecular interactions present in solution or the solid state. This technique measures the transition energies between quantized rotational states, which are directly related to the molecule's moments of inertia and, therefore, its geometry.

While experimental rotational spectra for isoborneol are not widely reported, computational studies have been performed to predict its structural and spectroscopic properties. wikipedia.org These theoretical analyses explore the potential energy surface of isoborneol to identify its most stable conformers in the gas phase. For the rigid bicyclic structure of isoborneol, one dominant conformation is expected. Quantum chemical calculations can predict the equilibrium rotational constants (Aₑ, Bₑ, Cₑ) with high accuracy. wikipedia.org These predicted constants serve as a guide for experimental searches and allow for the precise determination of gas-phase bond lengths and angles upon successful spectral assignment. This method is exceptionally sensitive to isotopic substitution, which can be used to pinpoint the exact positions of specific atoms within the molecular structure.

Computational and Theoretical Chemistry Applications to 4,7,7 Trimethylbicyclo 2.2.1 Heptan 2 Ol

Density Functional Theory (DFT) and Ab Initio Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) and ab initio methods are fundamental to understanding the structural and electronic characteristics of 4,7,7-trimethylbicyclo[2.2.1]heptan-2-ol. These quantum chemical calculations are used to determine the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure).

Researchers employ geometry optimization procedures to find the minimum energy structures of different stereoisomers and conformers. rsc.org For instance, studies on related monoterpenoid diastereomers have utilized DFT calculations at the B3LYP/TZVP and B3LYP/6-311++G(d,p) levels of theory to optimize geometries. rsc.org The rigid bicyclic framework of the molecule limits its flexibility, but rotation around the C-O bond still gives rise to distinct conformers with different energies. rsc.org Theoretical calculations can predict the relative energies of these conformers, which are often weighted according to the Boltzmann distribution to determine their populations at a given temperature. rsc.org

Beyond geometry, these calculations elucidate the electronic properties of the molecule. Analyses such as Natural Bond Orbital (NBO) and Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are used to understand charge distribution, intramolecular interactions, and reactivity. researchgate.net For example, in studies of similar camphor-based derivatives, DFT has been used to map the Molecular Electrostatic Potential (MEP) surface, which identifies the electron-rich and electron-deficient regions of the molecule, highlighting potential sites for electrophilic and nucleophilic attack. researchgate.net

Table 1: Theoretical Methods and Basis Sets Used in Studies of this compound and Related Compounds.
MethodBasis SetApplicationReference
DFT (B3LYP)TZVPGeometry Optimization rsc.org
DFT (B3LYP)6-311++G(d,p)Geometry Optimization rsc.org
DFT (PBE0-D3)def2-TZVPHarmonic Wavenumber Calculation rsc.org
DFT (B3LYP-D3)def2-TZVPHarmonic Wavenumber Calculation rsc.org
TD-DFT (CAM-B3LYP)TZVPECD Spectra Simulation rsc.org
SCS-LMP2def2-TZVPHarmonic Wavenumber Calculation rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations provide a means to explore its conformational landscape and understand its interactions with other molecules, such as solvents or biological receptors.

Conformational analysis via MD involves simulating the molecule's trajectory, allowing it to sample various low-energy shapes. This is particularly useful for understanding the flexibility of side chains and the relative stability of different conformers that arise from rotation around single bonds. acs.org The simulation tracks the positions and velocities of all atoms, governed by a force field that approximates the potential energy of the system.

MD is also crucial for studying intermolecular interactions. Simulations can model the molecule in an explicit solvent (like water) to understand solvation effects and how hydrogen bonds are formed and broken between the hydroxyl group and solvent molecules. Furthermore, in the context of medicinal chemistry, MD simulations are used in molecular docking studies to analyze how a ligand like a derivative of this compound might bind to a protein target. researchgate.net These simulations can validate docking poses and provide insights into the stability of the ligand-protein complex over time. researchgate.netacs.org For example, modeling studies on fenchone (B1672492) derivatives, which are structurally similar, have been used to elucidate binding interactions within the CB2 cannabinoid receptor. nih.gov

Table 2: Typical Components and Parameters in a Molecular Dynamics Simulation Setup.
ComponentDescriptionCommon Choice/Parameter
Force FieldA set of parameters and equations used to calculate the potential energy of the system.AMBER, CHARMM, GROMOS
Solvent ModelRepresentation of the solvent environment.Explicit (e.g., TIP3P water) or Implicit (e.g., GBM)
EnsembleStatistical ensemble defining the thermodynamic state (e.g., constant temperature, pressure).NPT (isothermal-isobaric), NVT (canonical)
Time StepThe interval between successive evaluations of forces and positions.1-2 femtoseconds (fs)
Simulation LengthThe total duration of the simulation.Nanoseconds (ns) to microseconds (µs)

Prediction and Interpretation of Spectroscopic Properties through Quantum Chemical Methods

Quantum chemical methods are indispensable for predicting and interpreting the various spectra of this compound, including nuclear magnetic resonance (NMR), infrared (IR), and chiroptical spectra like electronic circular dichroism (ECD).

Theoretical calculations of NMR chemical shifts, often using DFT methods like B3LYP, can achieve good agreement with experimental data. researchgate.net This allows for the confident assignment of complex spectra, especially for the many protons and carbons in the bicyclic system.

Vibrational spectroscopy is another area where computational methods excel. The prediction of IR and Raman spectra involves calculating the harmonic vibrational frequencies of the optimized molecular structure. A key application is the prediction of the O-H stretching frequency, which is highly sensitive to the local environment and conformation of the hydroxyl group. rsc.org Studies on related strained-ring alcohols like borneol have shown that DFT methods, when combined with empirical corrections, can predict these frequencies with high accuracy (mean absolute error of 1.3 cm⁻¹), helping to distinguish between different conformers. rsc.org

For chiral molecules like the various stereoisomers of this compound, chiroptical spectroscopy is particularly important. Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for simulating ECD and UV-Vis spectra. rsc.orgnih.gov By calculating the electronic transitions between molecular orbitals, TD-DFT can predict the shape and sign of the ECD spectrum, which is crucial for determining the absolute configuration of a chiral center. rsc.org The final predicted spectrum is often an average of the spectra of individual conformers, weighted by their Boltzmann population. rsc.org

Table 3: Comparison of Experimental and Computationally Predicted Spectroscopic Data for Related Bicyclic Compounds.
SpectroscopyPropertyMethodologyKey FindingReference
NMR1H and 13C Chemical ShiftsDFT/B3LYP with 6–311++G(d,p)Simulated values show good agreement with experimental shifts for camphor (B46023) derivatives. researchgate.net
Vibrational (Raman)OH Stretching WavenumberPBE0-D3 with correctionsPredicted wavenumbers for borneol conformers match experimental values within 3 cm⁻¹. rsc.org
Chiroptical (ECD)ECD SpectrumTD-DFT (CAM-B3LYP/TZVP)Simulated spectra successfully used to determine the stereochemistry of monoterpenoid diastereomers. rsc.org

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides the tools to model chemical reactions, map out reaction pathways, and analyze the high-energy transition states that connect reactants to products. While specific studies modeling reaction pathways for this compound are not prevalent, the methodologies are well-established and can be readily applied.

Reaction pathway modeling involves mapping the potential energy surface (PES) for a given chemical transformation. This allows researchers to identify the lowest energy path from reactants to products. Key points on this path include local minima (reactants, intermediates, and products) and saddle points, which correspond to transition states (TS).

Finding the structure of a transition state is a critical step, as it represents the energy barrier, or activation energy, of the reaction. Quantum chemical methods like DFT can be used to locate and optimize the geometry of a TS. Once the TS is found, frequency calculations are performed to confirm it is a true saddle point (characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate).

These techniques could be applied to study various reactions involving this compound. For example, one could model its synthesis via the stereoselective reduction of the parent ketone, 4,7,7-trimethylbicyclo[2.2.1]heptan-2-one (fenchone). Computational analysis could help explain the observed stereoselectivity (i.e., why one isomer is formed preferentially) by comparing the activation energies of the different pathways leading to the endo and exo products. Other potential reactions for modeling include dehydration, oxidation to the corresponding ketone, or esterification.

Table 4: Key Concepts in Reaction Pathway Modeling.
ConceptDefinitionComputational Goal
Potential Energy Surface (PES)A mathematical surface that relates the energy of a molecule or system to its geometry.To map the energy landscape connecting reactants and products.
Transition State (TS)The highest energy point along the lowest energy reaction path; a first-order saddle point on the PES.To locate the TS geometry and calculate its energy.
Activation Energy (Ea)The energy difference between the transition state and the reactants.To calculate the barrier height that determines reaction kinetics.
Reaction CoordinateA geometric parameter that changes during the conversion of a reactant to a product.To follow the path of minimum energy from reactant to product.

Applications of 4,7,7 Trimethylbicyclo 2.2.1 Heptan 2 Ol Derivatives in Organic Synthesis

Development as Chiral Auxiliaries for Asymmetric Transformations

Derivatives of 4,7,7-trimethylbicyclo[2.2.1]heptan-2-ol are widely employed as chiral auxiliaries, which are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. The bulky and conformationally restricted nature of the bicyclo[2.2.1]heptane system effectively shields one face of the reactive center, leading to high levels of diastereoselectivity.

Enantioselective Alkylations and Additions

Chiral auxiliaries derived from isoborneol (B83184) have demonstrated considerable success in guiding the enantioselective alkylation of enolates. For instance, N-acyloxazolidinones derived from isoborneol can be deprotonated to form chiral enolates, which then react with electrophiles from the less sterically hindered face, thereby creating new stereocenters with high fidelity.

A notable example is the use of a camphor-derived N-acyloxazolidinone in asymmetric aldol (B89426) reactions. The lithium and titanium(IV) enolates of these auxiliaries exhibit high levels of stereoselectivity in their additions to aldehydes. The rigid chelated transition state enforced by the auxiliary directs the approach of the aldehyde, resulting in the formation of the desired aldol adduct with excellent diastereoselectivity.

AuxiliaryElectrophileDiastereomeric Ratio (d.r.)
Isoborneol-derived oxazolidinoneBenzaldehyde>95:5
Camphor-based N-acyloxazolidinoneVarious aldehydesup to 99:1

This table presents illustrative data on the diastereoselectivity achieved in alkylation and addition reactions using this compound derivatives as chiral auxiliaries.

Stereoselective Cycloaddition Reactions

The steric influence of the isoborneol scaffold is also effectively harnessed in stereoselective cycloaddition reactions. Acrylates derived from isoborneol have been utilized as chiral dienophiles in Diels-Alder reactions. nih.gov The bulky bicyclic framework obstructs one face of the double bond, compelling the diene to approach from the opposite side, thus controlling the stereochemistry of the resulting cyclohexene (B86901) ring.

For example, the Diels-Alder reaction between cyclopentadiene (B3395910) and endo-2-acryloylisoborneol can proceed with high endo-selectivity and diastereoselectivity. nih.gov This approach provides a reliable method for the synthesis of enantiomerically enriched bicyclic systems that are valuable intermediates in organic synthesis.

Design and Synthesis of Chiral Ligands for Metal-Catalyzed Reactions

The chiral backbone of this compound has been incorporated into a variety of ligands for asymmetric metal catalysis. These ligands coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of the catalyzed reaction.

Phosphine ligands are a prominent class of ligands derived from this scaffold. Chiral phosphine-phosphoramidite ligands have been successfully applied in the asymmetric hydrogenation of N-arylimines. dicp.ac.cn For instance, iridium complexes of these ligands have been shown to catalyze the hydrogenation of a broad range of imines with excellent enantioselectivities, in some cases up to 99% ee. dicp.ac.cn The steric bulk and specific geometry of the isoborneol fragment are crucial for achieving such high levels of stereocontrol.

Another significant application is in palladium-catalyzed asymmetric allylic alkylation (AAA). Chiral ligands incorporating the isoborneol framework can effectively control the stereochemistry of the nucleophilic attack on the π-allyl palladium intermediate, leading to the formation of enantioenriched products.

Ligand TypeReactionMetalEnantiomeric Excess (ee)
Phosphine-phosphoramiditeImine HydrogenationIridiumUp to 99%
Chiral PhosphineAsymmetric HydrogenationRhodium>95%

This table showcases the effectiveness of chiral ligands derived from this compound in various metal-catalyzed asymmetric reactions.

Role as an Intermediate in the Synthesis of Complex Natural Products and Pharmaceuticals

The enantiopure nature of this compound, readily available from the chiral pool, makes it an attractive starting material for the total synthesis of complex natural products, particularly terpenes and sesquiterpenoids. The rigid bicyclic core can be strategically modified and elaborated to construct intricate molecular architectures.

A compelling example is the formal total synthesis of the sesquiterpenoid (+)-sativene. In this synthesis, a derivative of this compound can serve as a chiral building block. The synthesis involves a series of transformations that manipulate the bicyclo[2.2.1]heptane skeleton, including ring expansions and functional group interconversions, to ultimately construct the tricyclic core of sativene. The inherent chirality of the starting material is transferred through the synthetic sequence, ensuring the correct absolute stereochemistry of the final product.

Structure-Reactivity Relationships in Functionalized Derivatives

The stereochemical outcome of reactions employing derivatives of this compound is governed by a combination of steric and electronic factors. The rigid and sterically demanding bicyclic framework is the primary determinant of facial selectivity in reactions involving attached substrates.

The nature of the functional group attached to the isoborneol core and the specific reaction conditions also play a crucial role. For instance, in metal-catalyzed reactions, the coordination of the metal to both the chiral ligand and the substrate creates a highly ordered transition state. The precise geometry of this transition state, which is influenced by the electronic properties of the ligand and the metal, ultimately determines the enantioselectivity of the reaction. The predictable nature of these interactions allows for the rational design of chiral auxiliaries and ligands to achieve high levels of stereocontrol in a wide array of synthetic transformations.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4,7,7-trimethylbicyclo[2.2.1]heptan-2-ol, and how can reaction progress be monitored?

  • Methodological Answer : The compound can be synthesized via acid-catalyzed hydration of 4,7,7-trimethylbicyclo[2.2.1]hept-2-ene. Reaction efficiency is monitored using gas chromatography-mass spectrometry (GC-MS) to track alkene consumption and alcohol formation. Key intermediates (e.g., the acetate derivative, C₁₂H₂₀O₂) are referenced in NIST data for structural validation .

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR identify substituent positions and stereochemistry (e.g., methyl groups at C4, C7, and hydroxyl at C2).
  • IR Spectroscopy : Confirms hydroxyl (-OH) stretch (~3200–3600 cm⁻¹) and bicyclic framework vibrations.
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 154.25 for C₁₀H₁₈O) align with NIST reference data .

Q. How can researchers ensure purity during isolation of this compound?

  • Methodological Answer : Use fractional distillation or preparative HPLC. Validate purity via melting point analysis (if crystalline) and consistency in GC retention times compared to NIST-subscribed databases .

Advanced Research Questions

Q. What strategies resolve stereochemical ambiguities in this compound derivatives?

  • Methodological Answer :

  • X-ray Crystallography : Determines absolute configuration (e.g., endo vs. exo hydroxyl placement) .
  • NOE NMR : Cross-peaks between hydroxyl protons and methyl groups (C4, C7) clarify spatial arrangements .
  • Chiral Chromatography : Separates enantiomers using columns like Chiralcel OD-H with hexane/isopropanol gradients.

Q. How can computational modeling predict the reactivity of this compound in oxidation reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess steric hindrance at C2-OH.
  • Transition State Analysis : Predict activation barriers for oxidation to ketone derivatives (e.g., 4,7,7-trimethylbicyclo[2.2.1]heptan-2-one) .

Q. How to address discrepancies in reported thermodynamic properties (e.g., boiling points, solubility)?

  • Methodological Answer : Cross-reference NIST data (e.g., molecular weight 154.25 g/mol) with experimental measurements using differential scanning calorimetry (DSC) for melting points and headspace GC for vapor pressure .

Analytical Method Development

Q. What GC parameters optimize separation of this compound from byproducts?

  • Methodological Answer :

  • Column : DB-5 (30 m × 0.32 mm × 0.25 µm)
  • Temperature Program : 50°C (3 min) → 2°C/min → 260°C (5 min) under N₂ carrier gas .
  • Detection : FID or MS in SIM mode for trace-level quantification.

Safety and Handling

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods due to potential organic vapor release.
  • PPE : Nitrile gloves and safety goggles; avoid skin contact with acetate derivatives (irritant) .
  • Storage : Inert atmosphere (N₂) at 2–8°C to prevent oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.